

# Moxipraquine: A Technical Overview of its Chemical Profile and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Moxipraquine |           |
| Cat. No.:            | B1676770     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Moxipraquine**, also known as 349C59, is an 8-aminoquinoline derivative that has been investigated for its antiparasitic properties. This technical guide provides a comprehensive overview of its chemical structure, known properties, and biological activity against several protozoan parasites. The information presented herein is a compilation of available data from scientific literature and chemical databases. It is important to note that the clinical development of **Moxipraquine** was terminated due to significant fetal toxicity observed in animal studies.[1]

# **Chemical Structure and Properties**

**Moxipraquine** is chemically designated as 8({6-4'(3 — hydroxybutyl)piperazin — 1' — ylhexylamino}) — 6 —methoxyquinoline di(hydrogen maleate).[2] Its chemical structure is characterized by a substituted 8-aminoquinoline core, a key feature for its biological activity.

Table 1: Chemical and Physical Properties of Moxipraquine



| Property          | Value                                                                                                                                                      | Source                  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|
| Molecular Formula | C24H38N4O2                                                                                                                                                 | PubChem                 |
| Molecular Weight  | 414.58 g/mol                                                                                                                                               | MedchemExpress, MOLNOVA |
| CAS Number        | 23790-08-1                                                                                                                                                 | MOLNOVA                 |
| IUPAC Name        | 4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol                                                                                     | PubChem                 |
| SMILES            | CC(O)CCN1CCN(CCCCCCN<br>C2=C3C(=CC(=C2)OC)C=CC<br>=N3)CC1                                                                                                  | MedchemExpress, MOLNOVA |
| InChI             | InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3 | PubChem                 |
| InChlKey          | UDXZUNMRLVAEJN-<br>UHFFFAOYSA-N                                                                                                                            | PubChem                 |

Note: Experimental data on properties such as melting point, boiling point, solubility, and pKa for **Moxipraquine** are not readily available in the public domain.

# **Synthesis**

A specific, detailed experimental protocol for the synthesis of **Moxipraquine** is not publicly available. However, its structure as an 8-aminoquinoline derivative suggests a synthetic pathway common for this class of compounds. Generally, the synthesis involves the coupling of a substituted 8-aminoquinoline core with a side chain.

A plausible synthetic route would involve the reaction of 8-amino-6-methoxyquinoline with a suitably functionalized alkyl halide or a reductive amination reaction with an appropriate aldehyde.





Click to download full resolution via product page

A generalized synthetic pathway for 8-aminoquinoline derivatives.

#### **Mechanism of Action**

The precise mechanism of action for **Moxipraquine** has not been definitively elucidated. However, for the 8-aminoquinoline class of compounds, the proposed mechanism involves the generation of reactive oxygen species (ROS). It is believed that these compounds can be metabolized to produce unstable intermediates that lead to oxidative stress within the parasite, ultimately causing cellular damage and death. This is a recognized mechanism of action for other 8-aminoquinolines like primaquine. The activity of some trypanocidal drugs, such as nifurtimox and benznidazole, also involves the generation of free radicals, a mechanism to which Trypanosoma cruzi is particularly susceptible due to a deficiency in enzymes that scavenge these radicals.[3]



# **Biological Activity**

**Moxipraquine** has demonstrated activity against several protozoan parasites, most notably Trypanosoma cruzi and various species of Leishmania.

#### **Activity against Trypanosoma cruzi**

**Moxipraquine** has been shown to be active against experimental infections of Trypanosoma cruzi, the causative agent of Chagas disease.[1][4] In animal models, it was effective in suppressing parasitemia, though it did not completely eradicate the infection from the hosts.[1] The drug was found to be less potent against the Peru strain of T. cruzi compared to other strains.[1]

## **Activity against Leishmania Species**

**Moxipraquine** has also shown efficacy in experimental infections of several Leishmania species.[1][4] Specifically, it was effective against Leishmania major, Leishmania mexicana mexicana, and Leishmania brasiliensis panamensis.[1] However, it was not found to be effective against Leishmania braziliensis braziliensis.[1] In a study on mice infected with L. major, subcutaneous administration of **Moxipraquine** at doses of 25 mg/kg and 50 mg/kg resulted in a significant reduction in lesion size.[5] Oral administration at 100 mg/kg also showed a good leishmanicidal response.[5]

# **Experimental Protocols**

Detailed, step-by-step experimental protocols for the biological evaluation of **Moxipraquine** are not available in the public literature. However, based on the published research, the following general methodologies were likely employed.

# In Vivo Efficacy against Trypanosoma cruzi

A general protocol for testing the efficacy of a compound against T. cruzi in a murine model would involve the following steps:





Click to download full resolution via product page

A typical workflow for assessing in vivo efficacy against T. cruzi.

#### In Vivo Efficacy against Leishmania major

For cutaneous leishmaniasis caused by L. major, an in vivo study in a mouse model would generally follow this workflow:





Click to download full resolution via product page

A standard workflow for evaluating in vivo efficacy against L. major.



### **Toxicity and Clinical Development**

The clinical development of **Moxipraquine** was halted due to findings of significant fetal toxicity in rats and rabbits.[1][2] This adverse effect precluded its further investigation as a therapeutic agent in humans.

#### Conclusion

**Moxipraquine** is an 8-aminoquinoline with demonstrated in vitro and in vivo activity against Trypanosoma cruzi and several species of Leishmania. Its chemical structure is typical of this class of compounds, and its mechanism of action is likely related to the induction of oxidative stress in the parasite. While it showed promise as an antiparasitic agent, significant fetal toxicity observed in preclinical studies led to the cessation of its development. The information available on **Moxipraquine** is largely from research conducted in the late 1970s and early 1980s, and as such, detailed modern experimental data and protocols are limited. This technical guide provides a summary of the currently accessible knowledge on this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The activity against Trypanosoma cruzi and cutaneous leishmaniasis, and toxicity, of moxipraquine (349C59) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Moxipraquine: A Technical Overview of its Chemical Profile and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1676770#moxipraquine-s-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com